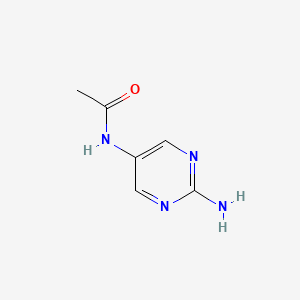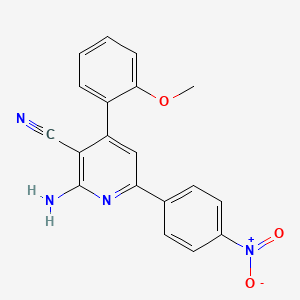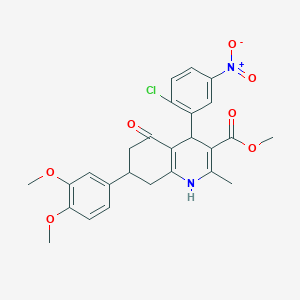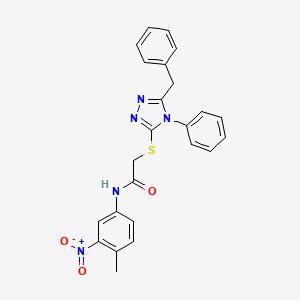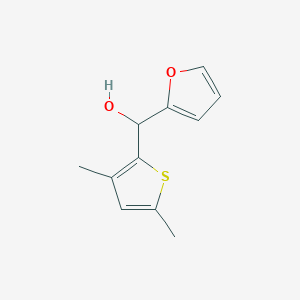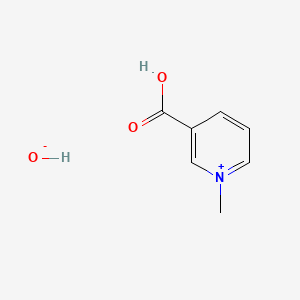
3-Carboxy-1-methylpyridin-1-ium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1-methylpyridin-1-ium hydroxide is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a heterocyclic aromatic compound that contains a pyridine ring substituted with a carboxyl group and a methyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1-methylpyridin-1-ium hydroxide typically involves the reaction of 3-carboxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1-methylpyridin-1-ium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-1-methylpyridin-1-ium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-methylpyridin-1-ium hydroxide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Similar structure but with a hydroxyl group instead of a carboxyl group.
1-Methylpyridin-1-ium-3-carboxamide: Contains an amide group instead of a hydroxide group.
Uniqueness
3-Carboxy-1-methylpyridin-1-ium hydroxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carboxylic acid;hydroxide |
InChI |
InChI=1S/C7H7NO2.H2O/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H2 |
InChI Key |
DBOFQGUCCHWBED-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
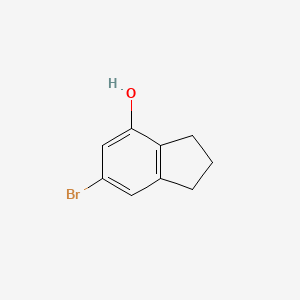
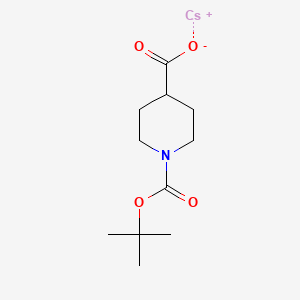

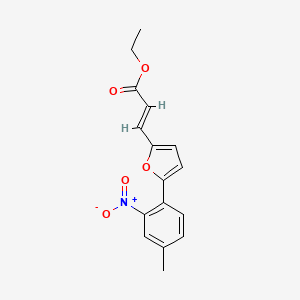
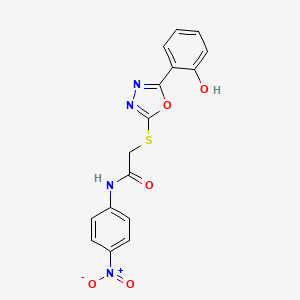
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
